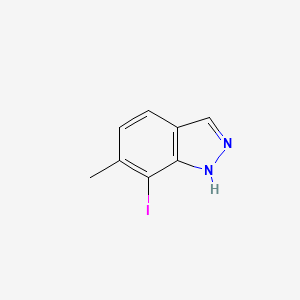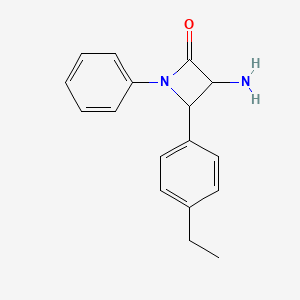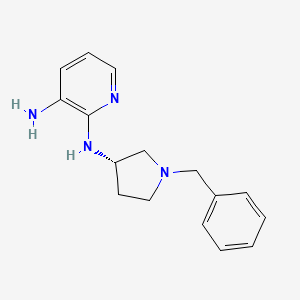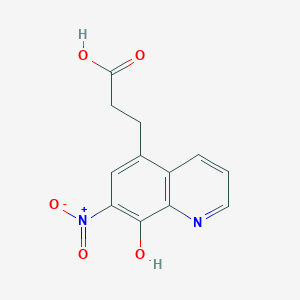
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one typically involves the bromination of an indole precursor followed by a series of organic reactions to introduce the methylpropanone group. One common synthetic route includes:
Bromination: The indole precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the indole ring.
Alkylation: The brominated indole is then subjected to alkylation reactions to introduce the methylpropanone group. This can be achieved using reagents like methyl iodide and a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its reactive bromine atom and indole structure.
Mécanisme D'action
The mechanism by which 1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The indole ring can engage in π-π interactions, further affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one can be compared with other brominated indoles and indole derivatives:
1-(3-Bromo-1H-indol-3-yl)-2-methylpropan-1-one: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.
1-(3-Chloro-1H-indol-4-yl)-2-methylpropan-1-one: Chlorine instead of bromine, which can affect the compound’s reactivity and interactions due to the different electronegativity and size of the halogen atoms.
1-(3-Bromo-1H-indol-4-yl)-2-ethylpropan-1-one: Variation in the alkyl group, which can influence the compound’s physical properties and reactivity.
Propriétés
Formule moléculaire |
C12H12BrNO |
|---|---|
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
1-(3-bromo-1H-indol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H12BrNO/c1-7(2)12(15)8-4-3-5-10-11(8)9(13)6-14-10/h3-7,14H,1-2H3 |
Clé InChI |
GANNJBJRCNZPDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=C2C(=CC=C1)NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)



![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)


![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)



![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)
![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)
